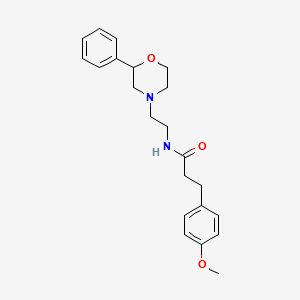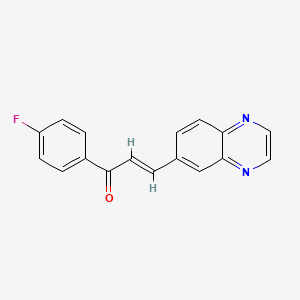
(E)-1-(4-fluorophenyl)-3-(quinoxalin-6-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-1-(4-fluorophenyl)-3-(quinoxalin-6-yl)prop-2-en-1-one, also known as FQ-PP, is a synthetic compound that has been studied for its potential applications in scientific research. It belongs to the class of chalcones, which are known to exhibit a variety of biological activities. In
Scientific Research Applications
Antiproliferative Activities
Studies have revealed that certain quinoxaline derivatives exhibit notable antiproliferative activities against non-small cell lung cancers and breast cancers. For example, a study found that specific compounds were highly active against the growth of certain cancer cell lines, indicating potential as lead compounds for cancer treatment (Tseng et al., 2013).
Antimicrobial Properties
Research has demonstrated the effectiveness of quinoxaline derivatives in antimicrobial applications. A series of new quinoxaline derivatives showed significant in vitro antibacterial activity against bacterial strains like Staphylococcus aureus and Escherichia coli, as well as antifungal activity against strains like Aspergillus niger (Ashok et al., 2014).
Optical and Fluorescent Properties
Quinoxaline derivatives have been synthesized and studied for their optical properties. These compounds exhibit notable fluorescence and Aggregation Induced Emission (AIE) due to restricted intramolecular rotation. This property is essential for potential applications in materials science and nanotechnology (Rajalakshmi & Palanisami, 2020).
Corrosion Inhibition
Quinoxaline-based propanones have been investigated as inhibitors of mild steel corrosion in acidic environments. Experimental and computational studies suggest these compounds can form protective films on steel surfaces, significantly reducing corrosion rates (Olasunkanmi & Ebenso, 2019).
GABAA/Benzodiazepine Receptor Binding
Some quinoxaline derivatives have been identified as compounds binding to the GABAA/benzodiazepine receptor. These compounds vary in their intrinsic efficacies and represent a new series of compounds for potential therapeutic applications (Tenbrink et al., 1994).
Aldose Reductase Inhibition
Quinoxalin-2(1H)-one based compounds have been synthesized as aldose reductase inhibitors, showing potential for fighting diabetic complications. Some of these compounds also exhibit antioxidant activity, suggesting multifunctional therapeutic applications (Qin et al., 2015).
properties
IUPAC Name |
(E)-1-(4-fluorophenyl)-3-quinoxalin-6-ylprop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O/c18-14-5-3-13(4-6-14)17(21)8-2-12-1-7-15-16(11-12)20-10-9-19-15/h1-11H/b8-2+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXGUDSWAYSYFT-KRXBUXKQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C=CC2=CC3=NC=CN=C3C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)/C=C/C2=CC3=NC=CN=C3C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

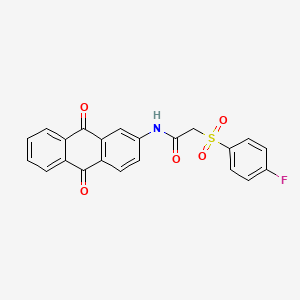
![1-[6-(Oxolan-3-yl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2447590.png)
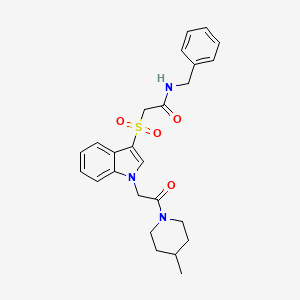
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-ethoxy-3-fluorobenzenesulfonamide](/img/structure/B2447594.png)
![methyl 2-(7-butyl-3,4,9-trimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2447596.png)
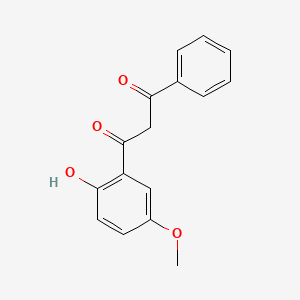
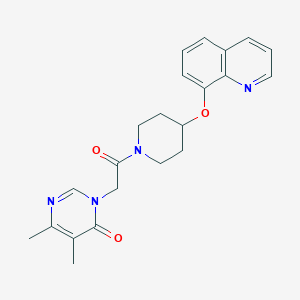

![5-oxo-1-phenyl-N-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)pyrrolidine-3-carboxamide](/img/structure/B2447601.png)
![2-cyclopropyl-7,8,9,10-tetrahydro-6H-pyrido[3',2':4,5]imidazo[1,2-a]azepine-4-carboxylic acid](/img/structure/B2447602.png)
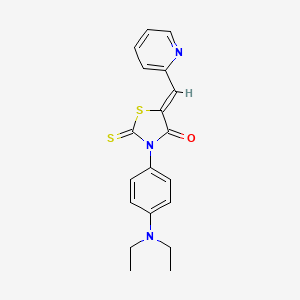
![N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}cyclohexanecarboxamide](/img/structure/B2447604.png)
